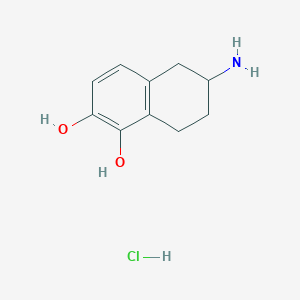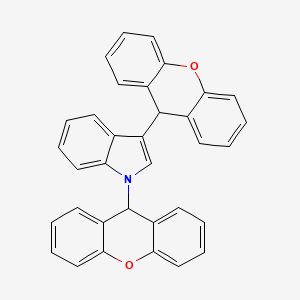
1,3-Di(9H-xanthen-9-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Di(9H-xanthen-9-yl)-1H-indole is a complex organic compound with the molecular formula C27H20N2O3 It is known for its unique structure, which includes both xanthenyl and indole moieties
Vorbereitungsmethoden
The synthesis of 1,3-Di(9H-xanthen-9-yl)-1H-indole typically involves multi-step organic reactions. One common method includes the reaction of xanthydrol with indole derivatives under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and efficiency.
Analyse Chemischer Reaktionen
1,3-Di(9H-xanthen-9-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized xanthenyl-indole derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,3-Di(9H-xanthen-9-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence and photostability, making it valuable in the production of dyes and sensors.
Wirkmechanismus
The mechanism of action of 1,3-Di(9H-xanthen-9-yl)-1H-indole involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the context of its application, such as its use in biological or chemical systems.
Vergleich Mit ähnlichen Verbindungen
1,3-Di(9H-xanthen-9-yl)-1H-indole can be compared with other similar compounds, such as:
1,3-Di(9H-xanthen-9-yl)urea: This compound shares the xanthenyl moiety but differs in its core structure, leading to different chemical and biological properties.
9H-xanthen-9-yl derivatives: These compounds have variations in their functional groups, affecting their reactivity and applications.
Indole derivatives: Compounds with indole moieties exhibit diverse biological activities, and their comparison highlights the unique properties of this compound.
Eigenschaften
CAS-Nummer |
53924-38-2 |
|---|---|
Molekularformel |
C34H23NO2 |
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
1,3-bis(9H-xanthen-9-yl)indole |
InChI |
InChI=1S/C34H23NO2/c1-6-16-28-22(11-1)27(33-23-12-2-7-17-29(23)36-30-18-8-3-13-24(30)33)21-35(28)34-25-14-4-9-19-31(25)37-32-20-10-5-15-26(32)34/h1-21,33-34H |
InChI-Schlüssel |
HILXLERRUOYZFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CN(C5=CC=CC=C54)C6C7=CC=CC=C7OC8=CC=CC=C68 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


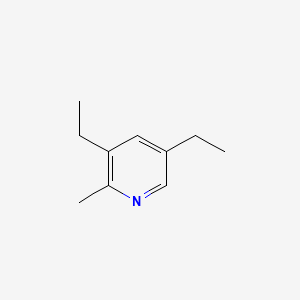
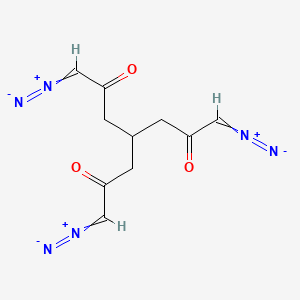
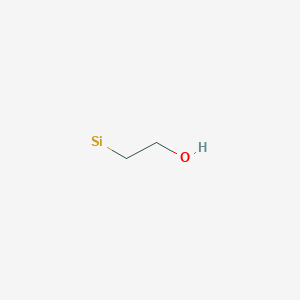
![7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14641392.png)


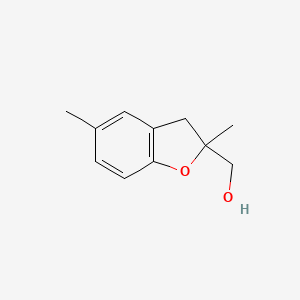

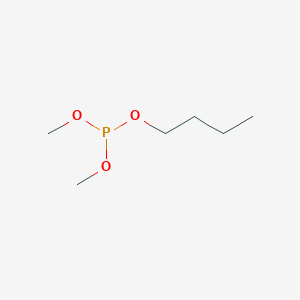

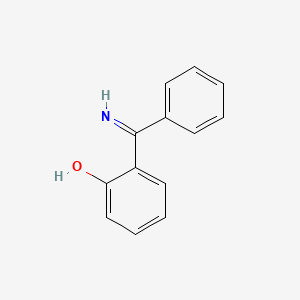
![1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium](/img/structure/B14641445.png)

